[1-(3-Fluorophenyl)ethyl](2-methoxyethyl)amine
Description
1-(3-Fluorophenyl)ethylamine is a secondary amine featuring a 3-fluorophenyl group attached to an ethylamine backbone, with the amine nitrogen further substituted by a 2-methoxyethyl group. This structure combines aromatic fluorine, which enhances metabolic stability and lipophilicity, with a polar methoxyethyl side chain that may improve solubility .
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-(2-methoxyethyl)ethanamine |
InChI |
InChI=1S/C11H16FNO/c1-9(13-6-7-14-2)10-4-3-5-11(12)8-10/h3-5,8-9,13H,6-7H2,1-2H3 |
InChI Key |
HWRXDERWODBZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)ethylamine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorophenylacetonitrile with 2-methoxyethylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of 1-(3-Fluorophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-Fluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It may be used in the development of new drugs or as a tool for studying biochemical pathways .
Medicine
In medicine, 1-(3-Fluorophenyl)ethylamine is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders or as an analgesic .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring may enhance its binding affinity to these targets, leading to various biological effects. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence electronic properties and bioactivity.
| Compound Name | Phenyl Substituent | Amine Substituent | Molecular Formula | Molecular Weight | Key References |
|---|---|---|---|---|---|
| 1-(3-Fluorophenyl)ethylamine | 3-Fluoro | 2-Methoxyethyl | C₁₁H₁₆FNO | 209.25 g/mol | |
| 1-(4-Bromophenyl)ethylamine | 4-Bromo | 2-Methoxyethyl | C₁₁H₁₆BrNO | 270.16 g/mol | |
| {2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine | 3-Trifluoromethyl | Methyl | C₁₁H₁₄F₃NO | 245.23 g/mol | |
| {1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine | 5-Fluoro, 3-fluorophenoxy | Methyl | C₁₅H₁₅F₂NO | 263.28 g/mol |
Key Observations :
- Phenoxy Substitutions: The 3-fluorophenoxy group in introduces steric bulk and additional fluorine atoms, which may improve CNS penetration but reduce solubility compared to the simpler 3-fluorophenyl group.
Amine Substituent Modifications
The nature of the amine substituent affects solubility, metabolic stability, and target engagement.
| Compound Name | Amine Substituent | Polarity | Metabolic Stability | References |
|---|---|---|---|---|
| 1-(3-Fluorophenyl)ethylamine | 2-Methoxyethyl | High | Moderate (methoxy group resists oxidation) | |
| [(1S)-1-(3-Fluorophenyl)ethyl]methylamine | Methyl | Low | High (methyl resists enzymatic degradation) | |
| [2-(4-Chlorophenyl)ethyl][1-(3-fluorophenyl)ethyl]amine | 4-Chlorophenylethyl | Moderate | Low (chlorine may form reactive metabolites) |
Biological Activity
1-(3-Fluorophenyl)ethylamine is an organic compound featuring a unique structure that combines a fluorinated aromatic ring with a methoxyethyl amine group. This structural configuration suggests potential biological activities, particularly in neuropharmacology and other therapeutic areas. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a candidate for further pharmaceutical exploration.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHFNO\
- Molecular Weight : 215.26 g/mol
The structure includes:
- A 3-fluorophenyl group, which contributes to its lipophilicity.
- A 2-methoxyethyl amine moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that 1-(3-Fluorophenyl)ethylamine may exhibit significant biological activity, particularly in neuropharmacological contexts. Research on structurally similar compounds has revealed various therapeutic potentials, including:
- Anticonvulsant Activity : Compounds with similar structures have demonstrated efficacy in models of seizure activity, suggesting potential applications in epilepsy treatment.
- Dopaminergic Activity : The compound may interact with dopamine transporters, similar to other fluoro-substituted analogs which show selectivity for dopamine receptors.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in 1-(3-Fluorophenyl)ethylamine provides insights into its pharmacological properties. A comparative analysis with related compounds is presented below:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-(4-Fluorophenyl)ethylamine | Structure | Similar fluorinated phenyl group but lacks methoxy substitution. |
| 1-(3-Chlorophenyl)ethylamine | Structure | Chlorine substituent instead of fluorine; different electronic properties. |
| N,N-Dimethyl-2-(3-fluorophenyl)ethanamine | Structure | Dimethyl substitution on nitrogen; potential for different biological activity. |
Anticonvulsant Activity
Research has indicated that compounds structurally related to 1-(3-Fluorophenyl)ethylamine exhibit anticonvulsant effects. For instance, studies on benzyl derivatives showed that certain substitutions significantly enhanced activity against seizure models (ED values ranging from 8.9 to 21 mg/kg) . This suggests that 1-(3-Fluorophenyl)ethylamine may also possess similar properties.
Dopaminergic Interaction
A study evaluating various piperidine analogs revealed that fluoro-substituted compounds demonstrated higher selectivity for dopamine transporters compared to their non-fluorinated counterparts . This finding supports the hypothesis that 1-(3-Fluorophenyl)ethylamine could interact favorably with dopaminergic pathways.
The mechanisms by which 1-(3-Fluorophenyl)ethylamine exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, which could enhance their pharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
